molecular formula C8H5Cl2N B067412 2,4-Dichloro-6-methylbenzonitrile CAS No. 175277-98-2

2,4-Dichloro-6-methylbenzonitrile

Cat. No.: B067412
CAS No.: 175277-98-2
M. Wt: 186.03 g/mol
InChI Key: NFPYAMXNKNDVDS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a colorless to pale yellow crystalline solid with a strong, pungent odor. This compound is primarily used in the agricultural sector as a residual herbicide to control various weeds by inhibiting protein synthesis in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylbenzonitrile is typically synthesized through the chlorination of 2,4-dimethylbenzonitrile under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the personnel involved .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-6-methylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Studied for its effects on plant growth and development, particularly its role as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its ability to inhibit protein synthesis.

    Industry: Employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The primary mechanism of action of 2,4-Dichloro-6-methylbenzonitrile involves the inhibition of protein synthesis in plants. The compound interferes with the normal functioning of the ribosomes, leading to the disruption of protein production. This ultimately results in the death of the targeted weeds. The molecular targets and pathways involved include the ribosomal subunits and associated protein synthesis machinery .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methyl group at specific positions on the aromatic ring enhances its effectiveness as a herbicide and its utility in various chemical reactions .

Properties

IUPAC Name

2,4-dichloro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPYAMXNKNDVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384201
Record name 2,4-dichloro-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-98-2
Record name 2,4-Dichloro-6-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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